molecular formula C6H5BN2O2 B1391837 (2-Cyanopyridin-4-YL)boronic acid CAS No. 903513-60-0

(2-Cyanopyridin-4-YL)boronic acid

Cat. No. B1391837
M. Wt: 147.93 g/mol
InChI Key: MSBPWGHYNOCHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Cyanopyridin-4-YL)boronic acid” is a boronic acid derivative. Boronic acids are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . They are stable and generally non-toxic groups that are easily synthesized .


Synthesis Analysis

Boronic acids are important in many synthetic organic reactions. They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The synthesis of pyridinylboronic acids and esters has been reported by [4+2] cycloaddition .


Molecular Structure Analysis

The molecular structure of “(2-Cyanopyridin-4-YL)boronic acid” can be analyzed using 11B NMR spectroscopy. This technique is a particularly convenient tool for monitoring acidity and binding phenomena .


Chemical Reactions Analysis

Boronic acids are known to be involved in several chemical reactions. They can be used in Suzuki-Miyaura coupling, aromatic functionalization with a heteroatom-containing functional group, protection of diols, Diels-Alder reactions, asymmetric synthesis of amino acids, selective reduction of aldehydes, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions of boronic acids, addition to carbonyl and imine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Cyanopyridin-4-YL)boronic acid” can be found in the safety data sheet .

Scientific Research Applications

Catalytic Properties and Organic Synthesis

(2-Cyanopyridin-4-YL)boronic acid, as a boronic acid derivative, is known for its versatility in organic chemistry. It has been highlighted for its catalytic properties, especially in aza-Michael additions, providing a pathway to densely functionalized cyclohexanes with high enantioselectivity (Hashimoto, Gálvez, & Maruoka, 2015). This kind of reaction is crucial for creating complex molecular structures in pharmaceuticals and other organic compounds.

Sensing Applications

Boronic acids are increasingly utilized in sensing applications due to their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental in various sensing applications, from homogeneous assays to heterogeneous detection, and can be used in biological labeling, protein manipulation and modification, and the development of therapeutics (Lacina, Skládal, & James, 2014).

Synthesis of Novel Compounds

The regioselective synthesis of halopyridinylboronic acids and esters is another key application. These compounds are prepared using regioselective halogen–metal exchange or ortho-lithiation and are crucial for the synthesis of new pyridine libraries, which are fundamental structures in many drugs and other organic molecules (Bouillon et al., 2002; Bouillon et al., 2003).

Biomedical Applications

In the biomedical field, boronic acid polymers, which include (2-Cyanopyridin-4-YL)boronic acid derivatives, have shown promise. They have applications in the treatment of various diseases such as HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility properties make them valuable in creating new biomaterials (Cambre & Sumerlin, 2011).

Fluorescence and Chemosensor Applications

Boronic acid derivatives are also explored for their fluorescent properties, which can be used in sensor design. Studies on fluorescence quenching of boronic acid derivatives provide insights that are essential for designing fluorescent sensors (Melavanki, 2018). Furthermore, the progress in boronic acid-based selective fluorescent chemosensors is notable, especially for detecting carbohydrates and other bioactive substances, demonstrating their potential in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Safety And Hazards

“(2-Cyanopyridin-4-YL)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Safety measures include ensuring adequate ventilation, avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

(2-cyanopyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BN2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBPWGHYNOCHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678194
Record name (2-Cyanopyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyanopyridin-4-YL)boronic acid

CAS RN

903513-60-0
Record name B-(2-Cyano-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903513-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Cyanopyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Cyanopyridin-4-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Cyanopyridin-4-YL)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Cyanopyridin-4-YL)boronic acid
Reactant of Route 3
Reactant of Route 3
(2-Cyanopyridin-4-YL)boronic acid
Reactant of Route 4
Reactant of Route 4
(2-Cyanopyridin-4-YL)boronic acid
Reactant of Route 5
Reactant of Route 5
(2-Cyanopyridin-4-YL)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-Cyanopyridin-4-YL)boronic acid

Citations

For This Compound
1
Citations
DM Klug, EM Mavrogiannaki, KC Forbes… - Journal of medicinal …, 2021 - ACS Publications
Neglected tropical diseases such as human African trypanosomiasis (HAT) are prevalent primarily in tropical climates and among populations living in poverty. Historically, the lack of …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.